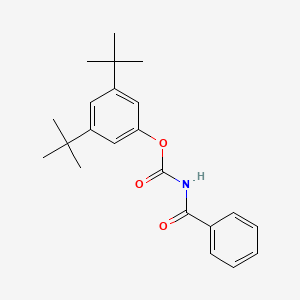
3,5-di-tert-butylphenyl benzoylcarbamate
Vue d'ensemble
Description
3,5-di-tert-butylphenyl benzoylcarbamate (DBPC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DBPC is a white crystalline solid that is soluble in organic solvents and is commonly used in research applications.
Mécanisme D'action
3,5-di-tert-butylphenyl benzoylcarbamate acts as an inhibitor of esterases and amidases by binding to the active site of these enzymes. This binding prevents the hydrolysis of esters and amides, which are essential processes in many biological pathways. 3,5-di-tert-butylphenyl benzoylcarbamate's ability to inhibit these enzymes has been shown to have a significant impact on the metabolism of various compounds, including drugs and lipids.
Biochemical and Physiological Effects:
3,5-di-tert-butylphenyl benzoylcarbamate has been shown to have a range of biochemical and physiological effects. Inhibition of esterases and amidases can result in the accumulation of certain compounds, leading to changes in metabolic pathways. 3,5-di-tert-butylphenyl benzoylcarbamate has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-di-tert-butylphenyl benzoylcarbamate has several advantages in lab experiments, including its high purity level, low cost, and ease of synthesis. However, 3,5-di-tert-butylphenyl benzoylcarbamate has some limitations, including its potential toxicity and limited solubility in water. Researchers must take these factors into account when using 3,5-di-tert-butylphenyl benzoylcarbamate in their experiments.
Orientations Futures
There are several future directions for the study of 3,5-di-tert-butylphenyl benzoylcarbamate. One area of interest is the development of new drugs and therapies that target esterases and amidases. 3,5-di-tert-butylphenyl benzoylcarbamate's ability to inhibit these enzymes may be useful in treating diseases such as cancer and Alzheimer's. Another area of research is the study of 3,5-di-tert-butylphenyl benzoylcarbamate's antioxidant properties and its potential use in preventing oxidative damage to cells. Finally, further research is needed to fully understand the toxicity and safety of 3,5-di-tert-butylphenyl benzoylcarbamate, particularly in long-term studies.
Conclusion:
In conclusion, 3,5-di-tert-butylphenyl benzoylcarbamate is a valuable tool in scientific research due to its ability to inhibit esterases and amidases. Its unique properties have made it a popular choice for studying various biological processes, developing new drugs and therapies, and preventing oxidative damage to cells. While 3,5-di-tert-butylphenyl benzoylcarbamate has several advantages in lab experiments, researchers must be aware of its potential toxicity and limitations. Future research is needed to fully understand the potential of 3,5-di-tert-butylphenyl benzoylcarbamate in various fields of study.
Applications De Recherche Scientifique
3,5-di-tert-butylphenyl benzoylcarbamate is widely used in scientific research due to its ability to inhibit the activity of enzymes that catalyze the hydrolysis of esters and amides. This property has made 3,5-di-tert-butylphenyl benzoylcarbamate a valuable tool in the study of various biological processes, including lipid metabolism, protein degradation, and drug metabolism. 3,5-di-tert-butylphenyl benzoylcarbamate has also been used in the development of new drugs and therapies for various diseases.
Propriétés
IUPAC Name |
(3,5-ditert-butylphenyl) N-benzoylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-21(2,3)16-12-17(22(4,5)6)14-18(13-16)26-20(25)23-19(24)15-10-8-7-9-11-15/h7-14H,1-6H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJQTYZOHYXKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)NC(=O)C2=CC=CC=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-ditert-butylphenyl) N-benzoylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(acetylamino)-3-phenylacryloyl]valine](/img/structure/B3833888.png)
![N-[2-(acetylamino)-3-phenylacryloyl]methionine](/img/structure/B3833899.png)
![N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B3833901.png)
![N-[2-(acetylamino)-3-phenylacryloyl]glycine](/img/structure/B3833917.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]glutamic acid](/img/structure/B3833922.png)
![1-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]proline](/img/structure/B3833923.png)
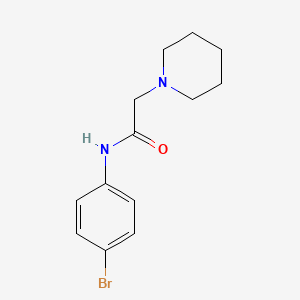
![8-[(4-methylphenyl)amino]-1-naphthalenesulfonamide](/img/structure/B3833949.png)
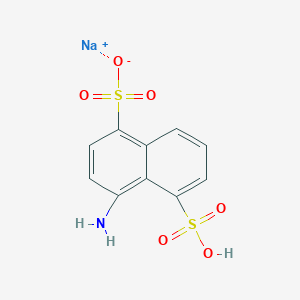
![sodium 6-(acetylamino)-4-[(phenylsulfonyl)oxy]-2-naphthalenesulfonate](/img/structure/B3833967.png)
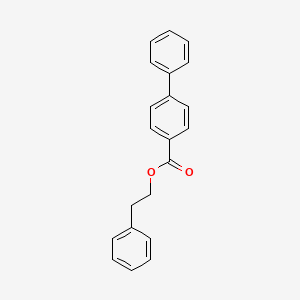
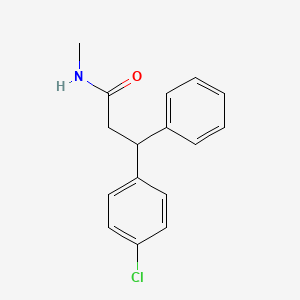
![4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide](/img/structure/B3833989.png)
![3,3'-[(2,2-dichloro-1,1-ethenediyl)bis(4,1-phenylenesulfonylimino)]dibenzoic acid](/img/structure/B3833991.png)